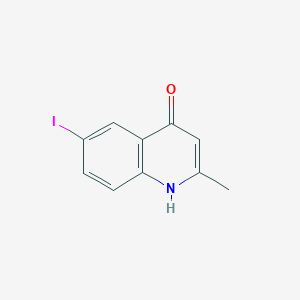

4-Hydroxy-6-iodo-2-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-6-iodo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Hydroxy-6-iodo-2-methylquinoline has demonstrated notable antimicrobial properties. Research indicates that derivatives of iodo-quinolines, including this compound, exhibit activity against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae . This makes it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Iodo-Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. epidermidis | 5 µg/mL |

| 6-Iodo-2-Methylquinoline | K. pneumoniae | 10 µg/mL |

| 4-Iodoquinoline | C. parapsilosis | 8 µg/mL |

Antimalarial Research

The compound is also being explored for its antimalarial properties. Studies have shown that quinolone derivatives can inhibit the bc1 protein complex of Plasmodium falciparum, the causative agent of malaria. The structural modifications at positions 6 and 7 of the quinoline core are crucial for enhancing efficacy against malaria .

Case Study: In Vitro Activity Against Plasmodium falciparum

A study investigated various quinolone derivatives, including those with hydroxy and iodo substitutions, revealing low nanomolar IC50 values against resistant strains of P. falciparum. This indicates a strong potential for developing effective antimalarial drugs based on the quinoline scaffold .

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The compound's conjugated structure allows for efficient charge transport and light absorption, making it suitable for these applications .

Table 2: Applications in Organic Electronics

| Application | Role of Compound |

|---|---|

| OLEDs | Light-emitting material |

| DSSCs | Dye for light absorption |

Fluorescent Probes

Due to its unique chemical properties, the compound can be modified to create fluorescent probes for bioimaging applications. These probes are useful in monitoring cellular activities in vitro, providing insights into biological processes at the molecular level .

Drug Discovery and Development

The pharmacological profile of this compound derivatives is being actively researched for their potential as therapeutic agents. The structural diversity offered by this compound allows researchers to explore various modifications that could enhance drug efficacy and reduce side effects .

Case Study: Lead Optimization in Antimalarial Drug Development

A recent investigation into the optimization of antimalarial compounds derived from quinolines highlighted the importance of structural modifications in improving metabolic stability and activity against malaria parasites .

Análisis De Reacciones Químicas

Functionalization of the 4-Hydroxy Group

The 4-hydroxy group undergoes alkylation and acylation reactions:

Alkylation

-

Conditions : Treatment with ethyl iodide and potassium carbonate in DMF at 50°C for 8 hours .

-

Result : Conversion to the 4-ethoxy derivative (3-iodo-4-ethoxy-2-methylquinoline ) in 56% yield after recrystallization .

Acylation

-

Conditions : Reaction with acyl chlorides in the presence of a base (e.g., pyridine) at reflux .

-

Reactivity : The oxygen atom of the hydroxyl group acts as a nucleophile, forming esters or ethers .

Palladium-Catalyzed Cross-Coupling at the 6-Iodo Position

The 6-iodo substituent participates in Suzuki-Miyaura couplings:

-

Procedure : A mixture of 4-hydroxy-6-iodo-2-methylquinoline, arylboronic acid/ester, Pd(PPh₃)₄, and aqueous K₂CO₃ in DMF is heated at 85°C for 18 hours .

-

Example : Coupling with phenylboronic acid yields 4-hydroxy-6-phenyl-2-methylquinoline with purification via silica gel chromatography .

| Reaction Partner | Product | Yield |

|---|---|---|

| Phenylboronic acid | 6-Arylquinoline derivative | 73% |

Electrophilic Substitution at Activated Positions

The 3-position (activated by the hydroxyl and carbonyl groups) undergoes halogenation or coupling:

-

Bromination : Reaction with Br₂ in aqueous NaOH at 50°C produces 3-bromo-4-hydroxy-6-iodo-2-methylquinoline in 70% yield .

-

CAN-Mediated Reactions : Cerium(IV) ammonium nitrate in methanol cleaves the lactam ring, forming dicarboxylate derivatives .

Ring-Opening Reactions

Under strong acidic or basic conditions, the quinoline ring undergoes cleavage:

-

Base-Mediated Hydrolysis : Heating with aqueous NaOH at 50°C for 24 hours yields N-substituted anthranilic acid derivatives .

-

Acid Conditions : Refluxing in HCl generates fragmented aromatic amines .

Biological Derivatization

The iodine atom enhances antimicrobial activity when coupled with electron-withdrawing groups:

-

Example : Derivatives with -C₆H₄Br or -C₆H₄Cl substituents show enhanced inhibition against Staphylococcus epidermidis compared to unsubstituted analogs .

Synthetic Yields for Common Derivatives

| Reaction Type | Conditions | Yield | Ref |

|---|---|---|---|

| Iodination | I₂, KI, DMF, 12 h, rt | 85% | |

| Ethylation (4-O-alkylation) | K₂CO₃, ethyl iodide, DMF, 50°C, 8 h | 56% | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, 85°C, 18 h | 73% |

Spectroscopic Data

Propiedades

Número CAS |

1085192-93-3 |

|---|---|

Fórmula molecular |

C10H8INO |

Peso molecular |

285.08 |

Nombre IUPAC |

6-iodo-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8INO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) |

Clave InChI |

HCNOITIJXONGKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)I |

SMILES canónico |

CC1=CC(=O)C2=C(N1)C=CC(=C2)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.